molecular formula C19H18ClN3O3 B11191377 4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11191377
M. Wt: 371.8 g/mol
InChI Key: LDEISLQNJQCYJJ-UHFFFAOYSA-N
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Description

4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzene ring and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzohydrazide, which is then reacted with 3,5-dimethylphenyl-substituted pyrrolidin-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, molecular formula (C19H18ClN3O3), and molecular weight (371.8 g/mol) suggest potential interactions with various biological targets.

Chemical Structure

The compound features a complex structure characterized by:

  • A chlorine atom at the para position of the benzene ring.
  • A dioxopyrrolidine moiety that is likely responsible for its biological activity.
  • A dimethylphenyl substituent that may enhance lipophilicity and cellular uptake.

Anticancer Properties

Recent studies have indicated that derivatives of hydrazides, including this compound, exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways involved in cell survival and proliferation.
  • Cell Lines Tested : Various studies have evaluated its efficacy against different cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • In vitro Studies : Testing against bacterial strains has revealed significant inhibitory effects, suggesting its use as a lead compound for developing new antibiotics.
  • Synergistic Effects : When combined with other antimicrobial agents, it may enhance efficacy, indicating potential for combination therapies.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values in the low micromolar range against breast cancer cell lines.
Study 2Antimicrobial TestingShowed significant inhibition of bacterial growth in various strains; potential for development as an antibiotic.
Study 3Mechanistic StudiesIdentified pathways involved in apoptosis induction; suggested involvement of mitochondrial dysfunction.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Benzohydrazide : The initial step involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form the corresponding benzohydrazide.
  • Cyclization : The subsequent cyclization reaction with a suitable diketone leads to the formation of the dioxopyrrolidine structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H18ClN3O3/c1-11-7-12(2)9-15(8-11)23-17(24)10-16(19(23)26)21-22-18(25)13-3-5-14(20)6-4-13/h3-9,16,21H,10H2,1-2H3,(H,22,25)

InChI Key

LDEISLQNJQCYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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